Bis(butoxyethyl)chlorophosphate

Description

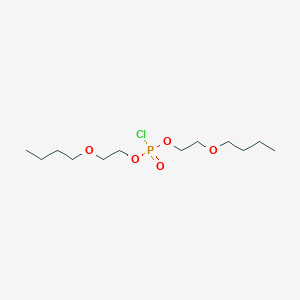

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-[2-butoxyethoxy(chloro)phosphoryl]oxyethoxy]butane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26ClO5P/c1-3-5-7-15-9-11-17-19(13,14)18-12-10-16-8-6-4-2/h3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPMSJUGBOVRAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOP(=O)(OCCOCCCC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26ClO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Bis Butoxyethyl Chlorophosphate

Synthetic Routes and Reaction Pathways for Bis(butoxyethyl)chlorophosphate

The preparation of this compound predominantly relies on the reaction of 2-butoxyethanol (B58217) with a suitable chlorophosphorylating agent, most commonly phosphorus oxychloride. This approach allows for the direct introduction of the chlorophosphate functionality.

Direct Chlorophosphorylation Reactions

Direct chlorophosphorylation of 2-butoxyethanol is the most straightforward method for the synthesis of this compound. This process involves the controlled reaction of the alcohol with a phosphorylating agent that contains a reactive chlorine atom. The hydroxyl group of 2-butoxyethanol acts as a nucleophile, attacking the phosphorus center and displacing a chloride ion. The stoichiometry of the reactants is crucial to favor the formation of the desired dichlorophosphate.

Utilization of Phosphorus Oxychloride and Related Reagents

Phosphorus oxychloride (POCl₃) is a widely used and versatile reagent for the synthesis of chlorophosphate esters. The reaction of 2-butoxyethanol with phosphorus oxychloride proceeds in a stepwise manner, allowing for the sequential replacement of the chlorine atoms on the phosphorus oxychloride molecule. masterorganicchemistry.com To synthesize this compound, approximately two equivalents of 2-butoxyethanol are reacted with one equivalent of phosphorus oxychloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. masterorganicchemistry.com This prevents the acid-catalyzed side reactions and drives the reaction towards the desired product.

The initial step involves the reaction of one molecule of 2-butoxyethanol with POCl₃ to form the mono-substituted intermediate, (2-butoxyethyl) phosphorodichloridate. A second molecule of 2-butoxyethanol then reacts with this intermediate to yield this compound.

Table 1: Typical Reaction Parameters for the Synthesis of Dialkyl Chlorophosphates using Phosphorus Oxychloride

| Parameter | Condition | Rationale |

| Phosphorylating Agent | Phosphorus Oxychloride (POCl₃) | Readily available and highly reactive. |

| Alcohol | 2-Butoxyethanol | Provides the butoxyethyl side chains. |

| Stoichiometry (Alcohol:POCl₃) | ~2:1 | Favors the formation of the bis-substituted product. |

| Solvent | Aprotic solvents (e.g., dichloromethane, toluene) | To dissolve reactants and facilitate the reaction. |

| Base | Pyridine, Triethylamine | To scavenge the HCl byproduct. masterorganicchemistry.com |

| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side products. |

This table presents generalized conditions based on the synthesis of similar dialkyl chlorophosphates.

Precursor Chemistry and Intermediate Generation

The primary precursor for the synthesis of this compound is 2-butoxyethanol, also known as ethylene (B1197577) glycol monobutyl ether. wikipedia.orglookchem.com This precursor is an organic compound with the chemical formula C₄H₉OC₂H₄OH. wikipedia.org The other key precursor is phosphorus oxychloride. The reaction proceeds through the formation of a key intermediate, (2-butoxyethyl) phosphorodichloridate. Careful control of the reaction conditions, particularly the molar ratio of the reactants and the temperature, is essential to maximize the yield of the desired this compound and minimize the formation of the mono- and tri-substituted phosphate (B84403) esters.

Derivatization Strategies and Analog Synthesis

The reactive phosphorus-chlorine (P-Cl) bond in this compound makes it a valuable intermediate for the synthesis of a variety of other organophosphorus compounds.

Formation of Phosphate Triesters and Other Ester Derivatives

This compound can be readily converted into phosphate triesters by reacting it with a wide range of alcohols or phenols. This nucleophilic substitution reaction involves the attack of the hydroxyl group of the alcohol or phenol (B47542) on the electrophilic phosphorus center, leading to the displacement of the chloride ion. This method is highly versatile for the synthesis of both symmetrical and unsymmetrical phosphate triesters. For instance, reaction with a third equivalent of 2-butoxyethanol would yield tris(2-butoxyethyl) phosphate. Alternatively, reaction with a different alcohol or phenol allows for the introduction of a third, distinct ester group.

Table 2: Examples of Phosphate Triester Synthesis from Dialkyl Chlorophosphates

| Dialkyl Chlorophosphate | Nucleophile (Alcohol/Phenol) | Product (Phosphate Triester) |

| Bis(2-butoxyethyl)chlorophosphate | Ethanol | Bis(2-butoxyethyl) ethyl phosphate |

| Bis(2-butoxyethyl)chlorophosphate | Phenol | Bis(2-butoxyethyl) phenyl phosphate |

| Bis(2-butoxyethyl)chlorophosphate | 2-Ethylhexanol | Bis(2-butoxyethyl) 2-ethylhexyl phosphate |

This table illustrates potential derivatization reactions based on the known reactivity of dialkyl chlorophosphates.

Modification of Alkyl Chains and Phosphate Moiety

While direct modification of the butoxyethyl chains in this compound is not a common strategy, the synthesis of analogs with different alkyl chains can be achieved by starting with the corresponding alcohol in the initial synthesis with phosphorus oxychloride. For example, using 2-ethoxyethanol (B86334) would yield bis(2-ethoxyethyl)chlorophosphate.

The phosphate moiety itself can be modified by reacting this compound with other nucleophiles besides alcohols. For example, reaction with amines would lead to the formation of phosphoramidates, while reaction with thiols would yield thiophosphate esters. These derivatization reactions expand the range of organophosphorus compounds that can be accessed from this versatile intermediate.

Catalytic Approaches in the Synthesis of Related Organophosphorus Compounds

The synthesis of organophosphorus compounds, particularly phosphate esters, has been significantly advanced through the development of various catalytic systems. These methods offer milder reaction conditions, improved yields, and enhanced selectivity, which are crucial for the preparation of structurally complex molecules. Key catalytic strategies include the use of Lewis acids, such as magnesium and aluminum salts, and non-metal organocatalysts.

Lewis Acid Catalysis in Phosphorylation

Lewis acids are effective catalysts for a variety of organic transformations, including the formation of phosphorus-carbon and phosphorus-oxygen bonds. Their ability to activate either the phosphorus reagent or the alcohol substrate facilitates nucleophilic substitution reactions under mild conditions.

An efficient method for the synthesis of diphenylphosphonates and diphenylphosphine (B32561) oxides involves the Lewis acid-catalyzed reaction of dialkyl H-phosphonates or diarylphosphine oxides with alcohols. nih.govrsc.org This approach relies on nucleophilic substitution to form the C-P bond. For instance, using a catalytic amount of a Lewis acid, a variety of alcohols, including those with electron-donating and electron-withdrawing groups, can be successfully phosphorylated to yield the corresponding products in good to excellent yields. nih.govresearchgate.net

A plausible mechanism for this transformation involves the activation of the alcohol by the Lewis acid, facilitating its departure and the formation of a carbocation intermediate. This intermediate is then attacked by the nucleophilic phosphorus species. For example, in a system using Tf₂O and Al(OTf)₃, a highly nucleophilic intermediate is generated that readily reacts with diarylmethyl cations to produce the target phosphonate (B1237965) while regenerating the catalyst. nih.gov

Table 1: Lewis Acid-Catalyzed Synthesis of Diphenylphosphonates from Alcohols

| Alcohol Substrate | Lewis Acid Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Diphenylmethanol | Al(OTf)₃ | 94% | researchgate.net |

| Di(4-methylphenyl)methanol | Al(OTf)₃ | 95% | nih.gov |

| Di(4-methoxyphenyl)methanol | Al(OTf)₃ | 96% | nih.gov |

| Di(4-chlorophenyl)methanol | Al(OTf)₃ | 92% | nih.gov |

| Di(naphthalen-2-yl)methanol | Al(OTf)₃ | 65% | nih.gov |

| Phenyl(thiophen-2-yl)methanol | Al(OTf)₃ | 72% | nih.gov |

Magnesium chloride (MgCl₂) has also emerged as a versatile and inexpensive Lewis acid catalyst for various organic reactions. nih.gov The MgCl₂/Et₃N base system, for example, provides a simple and practical method for synthesizing α-hydroxyphosphonates from the reaction of aldehydes or ketones with dimethylphosphite. researchgate.net Although this is a P-C bond formation (Pudovik-type reaction) rather than a direct P-O bond formation, it highlights the utility of simple metal salts in catalyzing reactions at the phosphorus center. researchgate.net The use of readily available and easy-to-handle reagents like MgCl₂ makes such methods highly practical for broader applications. nih.govresearchgate.net

Furthermore, copper(II) chloride (CuCl₂) has been utilized in the one-pot synthesis of dialkyl fluorophosphates from dialkylphosphites. lookchem.com This process is particularly relevant as it proceeds through a dialkyl chlorophosphate intermediate, a close structural analog of this compound. The reaction involves an initial electrophilic substitution of the hydrogen on the dialkylphosphite by chlorine from CuCl₂, followed by a nucleophilic substitution of the resulting chloride by fluoride (B91410) from a source like CsF. lookchem.com This two-step, one-pot sequence demonstrates a clean and efficient catalytic pathway to functionalized organophosphates.

Organocatalytic Phosphorylation of Alcohols

In addition to metal-based catalysts, organocatalysis has provided novel pathways for the phosphorylation of alcohols with high functional group tolerance. A notable example is the use of tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) to catalyze the direct phosphorylation of a wide range of alcohols. researchgate.netacs.org This method employs phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor. researchgate.netelsevierpure.com

The reaction is remarkable for its chemoselectivity, enabling the direct introduction of an unprotected phosphate group to a hydroxyl moiety even in the presence of other sensitive functional groups like amines, azides, and olefins. researchgate.netorganic-chemistry.org This approach avoids the harsh conditions and multi-step protecting group manipulations often required in traditional phosphorylation chemistries, such as those using phosphoramidites or phosphoryl chloride. researchgate.netelsevierpure.com Mechanistic studies suggest that the TBAHS catalyst and the PEP-K donor form an unprecedented mixed anhydride (B1165640) species that acts as the active phosphorylating agent. researchgate.netelsevierpure.com

Table 2: Organocatalytic Phosphorylation of Various Alcohols

| Alcohol Substrate | Catalyst System | Yield | Reference |

|---|---|---|---|

| Metronidazole | PEP-K / TBAHS | High | organic-chemistry.org |

| AZT | PEP-K / TBAHS | High | organic-chemistry.org |

| Cholesterol | PEP-K / TBAHS | High | organic-chemistry.org |

| Serine-containing peptide | PEP-K / TBAHS | High | organic-chemistry.org |

| Various carbohydrates | PEP-K / TBAHS | High | acs.org |

This catalytic system's operational simplicity and broad substrate scope make it a powerful tool for the efficient synthesis of densely functionalized O-phosphorylated compounds that are valuable in diverse fields of biology and medicine. researchgate.netelsevierpure.com

Reaction Mechanisms and Chemical Reactivity of Bis Butoxyethyl Chlorophosphate

Hydrolysis Kinetics and Mechanism in Aqueous Media

Phosphorochloridates are known to be sensitive to hydrolysis, reacting with water to form the corresponding phosphoric acid and hydrochloric acid. wikipedia.orgontosight.ai The reaction involves the nucleophilic attack of a water molecule on the phosphorus center, leading to the displacement of the chloride ion.

While specific kinetic studies on the hydrolysis of Bis(butoxyethyl)chlorophosphate are not extensively detailed in publicly available literature, the mechanism for related dialkyl phosphorochloridates has been a subject of investigation. The hydrolysis mechanism can vary, exhibiting characteristics of both S_N1 and S_N2 pathways depending on the alkyl substituents and the reaction conditions. cdnsciencepub.comrsc.org For some phosphorochloridates, the reaction is shown to proceed via a bimolecular (S_N2-like) process, while for others, a dissociative (S_N1-like) mechanism involving a short-lived metaphosphate intermediate has been considered. cdnsciencepub.comdatapdf.com The study of pseudo-thermodynamic parameters and kinetic solvent isotope effects are common methods for elucidating these mechanistic pathways for the broader class of alkyl-phosphorochloridates. cdnsciencepub.com

Transesterification and Other Nucleophilic Substitution Reactions

The phosphorus-chlorine (P-Cl) bond in this compound is highly susceptible to attack by various nucleophiles. This reactivity is fundamental to its role as a phosphorylating agent in organic synthesis. wikipedia.org

Transesterification: In the presence of alcohols or phenols, this compound is expected to undergo a transesterification-like reaction to form new phosphate (B84403) esters. The alcohol's oxygen atom acts as the nucleophile, attacking the phosphorus center and displacing the chloride ion to form a new P-O bond, with hydrogen chloride as a byproduct. wikipedia.orgwikipedia.org The general reaction is: (C₄H₉OCH₂CH₂O)₂P(O)Cl + R'OH → (C₄H₉OCH₂CH₂O)₂P(O)OR' + HCl

Other Nucleophilic Substitutions: A wide array of nucleophiles can react with phosphorochloridates. For instance, reactions with amines yield phosphoramidates, and reactions with azides produce phosphoryl azides. wikipedia.orgwikipedia.orgnih.gov The mechanism for these reactions is generally a bimolecular nucleophilic substitution. Studies on related phosphinic chlorides with pyridine (B92270) nucleophiles suggest a concerted mechanism where the transition state can be influenced by the basicity of the incoming nucleophile. nih.gov

Below is a table summarizing the expected nucleophilic substitution reactions for this compound based on the known reactivity of its chemical class.

| Reactant | Nucleophile | General Product Class |

| This compound | Water (H₂O) | Dialkyl Phosphoric Acid |

| This compound | Alcohol (R'OH) | Mixed Trialkyl Phosphate |

| This compound | Amine (R'₂NH) | Phosphoramidate |

| This compound | Azide (N₃⁻) | Phosphoryl Azide |

| This compound | Carboxylate (R'COO⁻) | Acyl Phosphate |

| This compound | Thiol (R'SH) | Thiolophosphate |

Mechanistic Insights into Polymerization Initiation and Polymer Modification

While some organophosphorus compounds are used as polymerization initiators, the role of dialkyl phosphorochloridates like this compound is more commonly as a chemical modifier or a precursor in polymer science. ontosight.ai There is no clear evidence in the reviewed literature to suggest that it acts as a direct initiator for common chain-growth polymerization mechanisms like radical or cationic polymerization.

Instead, its reactivity is harnessed to introduce phosphorus-containing functional groups into monomers or existing polymer chains. For example, it can be used to phosphorylate hydroxyl- or amine-functionalized monomers before polymerization. The resulting phosphorus-containing monomers can then be polymerized to create polymers with specific properties, such as flame retardancy or altered solubility. nih.gov A magnesium chloride-catalyzed reaction between a phenol (B47542) and phosphorus oxychloride to generate a phosphorochloridate intermediate, which is then reacted with amines, demonstrates a pathway for creating such functional molecules. nih.govmdpi.com

Condensed Phase Chemical Transformations and Their Mechanisms in Materials Science

In the context of materials science, condensed-phase transformations refer to reactions occurring in the liquid or solid state, often at elevated temperatures, to produce new materials. For this compound, such transformations are key to its potential application in creating functional materials.

One notable condensed-phase reaction for dialkyl phosphorochloridates is the formation of pyrophosphates. The reaction of a dialkyl phosphorochloridate with a trialkyl phosphate can lead to the formation of a tetraalkyl pyrophosphate, which contains a P-O-P linkage. acs.orgrsc.org This type of reaction builds more complex phosphorus-based molecules.

Furthermore, the use of phosphorochloridates as intermediates in the synthesis of flame retardants is a significant application in materials science. nih.gov They are used to build molecules that, when incorporated into a polymer matrix, can alter the decomposition mechanism of the material upon heating, often promoting char formation and reducing flammability. The synthesis of phosphoramidates, which can serve as flame retardants, often proceeds through a phosphorochloridate intermediate. nih.govmdpi.com The development of sustainable polymers is another area where phosphorochloridates are being investigated as precursors. ontosight.ai

Advanced Spectroscopic and Structural Elucidation Techniques for Bis Butoxyethyl Chlorophosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic arrangement of Bis(butoxyethyl)chlorophosphate. By analyzing the magnetic properties of its constituent nuclei, primarily ¹H, ¹³C, and ³¹P, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the connectivity of the two identical butoxyethyl chains. Each chain contains four distinct proton environments. The terminal methyl group (H_a) would appear as a triplet, coupled to the adjacent methylene (B1212753) group. The internal methylene groups of the butyl chain (H_b, H_c) would present as complex multiplets due to coupling with their neighbors. The two methylene groups adjacent to oxygen atoms (H_d, H_e) would be shifted further downfield due to the deshielding effect of the electronegative oxygen atoms. The protons on the carbon adjacent to the phosphate (B84403) group (H_e) would likely show additional coupling to the ³¹P nucleus.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data, showing eight distinct carbon signals corresponding to the eight unique carbon atoms in the molecule's two symmetric side chains. The chemical shifts are influenced by the neighboring atoms, with carbons bonded to oxygen appearing significantly downfield.

³¹P NMR Spectroscopy: As a phosphorus-containing compound, ³¹P NMR is particularly informative. This compound is expected to show a single resonance in the proton-decoupled ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift would be characteristic of a phosphate center bonded to one chlorine atom and two alkoxy groups. The electronegativity of the chlorine atom typically shifts the resonance downfield compared to corresponding trialkyl phosphates.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~0.9 | Triplet | -CH₃ |

| ¹H | ~1.4 | Multiplet | -CH₂-CH₃ |

| ¹H | ~1.6 | Multiplet | -O-CH₂-CH₂- |

| ¹H | ~3.5 | Triplet | -O-CH₂- (from butyl group) |

| ¹H | ~3.7 | Multiplet | -CH₂-O-CH₂- |

| ¹H | ~4.2 | Multiplet | P-O-CH₂- |

| ¹³C | ~14 | - | -CH₃ |

| ¹³C | ~19 | - | -CH₂-CH₃ |

| ¹³C | ~32 | - | -O-CH₂-CH₂- |

| ¹³C | ~68 | - | P-O-CH₂- |

| ¹³C | ~70 | - | -CH₂-O-CH₂- |

| ¹³C | ~71 | - | -O-CH₂- (from butyl group) |

| ³¹P | ~3 to 8 | - | (R-O)₂P(O)Cl |

Mass Spectrometry (MS) Techniques for Molecular Characterization and Fragmentation Analysis

Mass spectrometry provides critical information on the molecular weight and elemental composition of this compound, while tandem MS (MS/MS) experiments reveal its fragmentation pathways, aiding in structural confirmation.

The calculated exact mass of this compound (C₁₂H₂₆ClO₅P) is approximately 316.12 g/mol . High-resolution mass spectrometry would be able to confirm this mass with high precision, allowing for the determination of its elemental formula. The isotopic pattern of the molecular ion would be characteristic, showing a prominent M+2 peak with approximately one-third the intensity of the molecular ion peak, which is indicative of the presence of a single chlorine atom.

Electron ionization (EI) would likely lead to extensive fragmentation. The fragmentation pattern can be predicted based on the structure and data from related organophosphates. Key fragmentation pathways would include:

Loss of a chlorine radical: [M - Cl]⁺

Cleavage of the P-O bond: Resulting in ions corresponding to the loss of a butoxyethyl group.

Cleavage within the side chains: Loss of a butyl radical or butene.

Rearrangement reactions: Such as the McLafferty rearrangement, leading to the elimination of neutral molecules like butene from the butoxy group.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (approx.) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 281 | [M - Cl]⁺ | Loss of chlorine radical |

| 260 | [M - C₄H₈O]⁺ | Loss of butoxy radical |

| 215 | [M - C₆H₁₃O₂]⁺ | Loss of butoxyethoxy radical |

| 117 | [C₆H₁₃O₂]⁺ | Butoxyethoxy cation |

| 57 | [C₄H₉]⁺ | Butyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a functional group fingerprint. nist.gov For this compound, these techniques would identify key bonds and structural motifs.

The IR spectrum is expected to be dominated by several strong absorption bands:

P=O Stretch: A very strong and characteristic band is predicted in the region of 1280-1310 cm⁻¹. This absorption is a hallmark of the phosphoryl group.

P-O-C Stretch: Strong absorptions between 1000 and 1050 cm⁻¹ arise from the stretching vibrations of the phosphate-ester linkages.

C-O-C Stretch: The ether linkages within the butoxyethyl chains would produce strong bands, typically around 1120 cm⁻¹.

P-Cl Stretch: A moderately intense band is expected in the lower frequency region, around 550-600 cm⁻¹, corresponding to the phosphorus-chlorine bond stretch.

C-H Stretches: In the 2850-2960 cm⁻¹ region, multiple bands from the symmetric and asymmetric stretching of the C-H bonds in the methylene and methyl groups will be present.

Raman spectroscopy would provide complementary information. While the P=O stretch would also be visible, non-polar bonds might give stronger signals in the Raman spectrum compared to the IR spectrum.

Predicted Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected IR Intensity |

|---|---|---|

| 2850 - 2960 | C-H stretch (alkyl) | Strong |

| 1280 - 1310 | P=O stretch | Very Strong |

| ~1120 | C-O-C stretch (ether) | Strong |

| 1000 - 1050 | P-O-C stretch | Strong |

| 550 - 600 | P-Cl stretch | Medium |

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. wikipedia.orglibretexts.org While a crystal structure for this compound itself is not publicly documented, analysis of related organophosphorus compounds provides a clear picture of the expected molecular geometry. nih.gov

This technique would precisely determine the bond lengths, bond angles, and torsional angles of the molecule. For this compound, key structural parameters would include:

Phosphorus Geometry: The central phosphorus atom is expected to adopt a distorted tetrahedral geometry.

Bond Lengths: The P=O double bond would be significantly shorter than the P-O single bonds. The P-Cl bond length would be characteristic of phosphoryl chlorides.

Conformation: The analysis would reveal the specific conformation of the flexible butoxyethyl chains in the crystal lattice, which are influenced by intermolecular packing forces.

By studying the crystal structures of similar compounds, such as other alkyl chlorophosphates or dialkoxyphosphoryl derivatives, researchers can make robust predictions about the solid-state structure of the title compound, which is crucial for understanding its physical properties and intermolecular interactions. mdpi.com

Theoretical and Computational Chemistry Studies on Bis Butoxyethyl Chlorophosphate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, ab initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing information about electron distribution, molecular geometry, and chemical reactivity. youtube.com

For Bis(butoxyethyl)chlorophosphate, DFT calculations, often employing hybrid functionals such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and predict its electronic structure. researchgate.netacs.org These calculations would reveal key parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value (Å or °) |

| P=O bond length | ~1.45 Å |

| P-Cl bond length | ~2.05 Å |

| P-O (ester) bond length | ~1.60 Å |

| O-P-O bond angle | ~100-105° |

| Cl-P=O bond angle | ~115-120° |

Note: These are typical values for similar organophosphate compounds and would be specifically calculated for this compound in a dedicated study.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy, particularly for electron correlation effects, and can be used to benchmark DFT results. acs.orgaps.org These methods are computationally more demanding but provide more reliable electronic energies and properties. acs.org

The electronic properties derived from these calculations, such as the distribution of molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges, are crucial for predicting reactivity. For instance, the location of the LUMO can indicate the most likely sites for nucleophilic attack, a key step in the hydrolysis of such compounds. The electrostatic potential map would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, with the phosphorus atom expected to be a significant electrophilic center.

Molecular Dynamics Simulations for Intermolecular Interactions and Diffusion

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. diva-portal.org MD simulations solve Newton's equations of motion for each atom in the system, providing a trajectory that reveals information about intermolecular interactions and bulk properties like diffusion. diva-portal.orgnih.gov

For this compound, an MD simulation would typically involve placing a number of these molecules in a simulation box, often with a solvent like water, to study its behavior in a condensed phase. The interactions between atoms are described by a force field, a set of parameters that define the potential energy of the system.

These simulations can elucidate how this compound molecules interact with each other and with solvent molecules. This includes the formation of hydrogen bonds between the phosphoryl oxygen and water molecules, and van der Waals interactions between the butoxyethyl chains. The strength and nature of these interactions govern the compound's solubility and how it is transported through a medium.

A key property that can be calculated from MD simulations is the self-diffusion coefficient (D). This is typically determined by calculating the mean squared displacement (MSD) of the molecules over time. nih.govyoutube.com The relationship is given by the Einstein relation:

MSD = 6Dt

The diffusion coefficient is a measure of the translational mobility of the molecule and is crucial for understanding its transport properties in various environments. umn.eduyoutube.com

Table 2: Hypothetical Diffusion Coefficients for this compound in Water from MD Simulations

| Temperature (K) | Diffusion Coefficient (x 10⁻⁶ cm²/s) |

| 298 | 1.5 |

| 310 | 2.1 |

Note: These values are illustrative and would depend on the specific force field and simulation conditions used.

Prediction of Reaction Energetics and Transition States

Computational chemistry is particularly useful for studying chemical reactions, allowing for the determination of reaction mechanisms, energetics, and the structures of transient species like transition states. researchgate.net For this compound, a reaction of significant interest is its hydrolysis, the cleavage of the P-Cl or P-O bonds by water.

Using DFT methods, the potential energy surface of the hydrolysis reaction can be mapped out. acs.org This involves identifying the reactants, products, any intermediates, and the transition states that connect them. The calculations provide the energies of these species, allowing for the determination of activation energies and reaction enthalpies. researchgate.netacs.org

For example, the hydrolysis of the P-Cl bond would likely proceed through a nucleophilic attack of a water molecule on the phosphorus atom. Computational studies can distinguish between different possible mechanisms, such as a concerted (one-step) or a stepwise (multi-step) process involving a pentavalent phosphorus intermediate. acs.org The calculated activation energy provides a quantitative measure of how fast the reaction is likely to occur.

Table 3: Example of Calculated Energetics for a Hypothetical Hydrolysis Step

| Parameter | Energy (kcal/mol) |

| Activation Energy (Ea) | +15 to +25 |

| Enthalpy of Reaction (ΔH) | -5 to -15 |

Note: These values are representative for organophosphate hydrolysis and would be specifically calculated for the reaction of this compound.

Computational Approaches for Spectroscopic Property Interpretation

Computational methods are invaluable for interpreting experimental spectra, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating these spectra from first principles, a direct comparison with experimental data can be made, aiding in the assignment of spectral features to specific molecular motions or chemical environments.

For this compound, DFT calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. rsc.orgarxiv.org This allows for the assignment of characteristic peaks, such as the strong P=O stretching vibration, the P-Cl stretch, and the various C-O and C-H vibrations of the butoxyethyl groups. nih.govfrontiersin.orgresearchgate.net

Table 4: Predicted Characteristic Infrared Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| P=O stretch | 1280 - 1310 |

| P-Cl stretch | 500 - 600 |

| P-O-C stretch | 950 - 1050 |

| C-H stretch (alkyl) | 2850 - 3000 |

Note: These are typical frequency ranges for these functional groups in organophosphorus compounds. The exact values would be obtained from a frequency calculation after geometry optimization.

Similarly, computational methods can predict NMR chemical shifts. This involves calculating the magnetic shielding tensors for each nucleus (e.g., ³¹P, ¹³C, ¹H) in the molecule's optimized geometry. These theoretical chemical shifts can then be compared to experimental data to confirm the structure of the compound and to understand the electronic environment of the different atoms.

Advanced Analytical Method Development and Validation for Bis Butoxyethyl Chlorophosphate

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

The separation of Bis(butoxyethyl)chlorophosphate from complex sample matrices is a critical first step in its quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques that can be optimized for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of a wide range of OPEs, including those with lower volatility and thermal stability. For this compound, a reversed-phase HPLC method would likely be the most effective approach.

A typical HPLC system for the analysis of OPEs would consist of:

Column: A C18 column is a common choice for the separation of OPEs due to its ability to separate compounds based on their hydrophobicity. nih.govCurrent time information in Bangalore, IN.

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol) is often employed to achieve optimal separation of multiple analytes. cymitquimica.comresearchgate.net

Detector: While a UV detector can be used, coupling the HPLC to a mass spectrometer (LC-MS) provides significantly higher selectivity and sensitivity, which is essential for trace-level environmental analysis. researchgate.netlgcstandards.com

Gas Chromatography (GC): GC is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including many OPEs. gbw.org.cnontosight.ai Given the "butoxyethyl" groups, this compound is expected to have sufficient volatility for GC analysis.

Key considerations for a GC method include:

Column: A low-polarity capillary column, such as one with a (5%-Phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5), is generally effective for separating a broad range of OPEs. gbw.org.cnrsc.org

Injector: A split/splitless or a programmable temperature vaporization (PTV) inlet can be used. A PTV inlet operated in solvent vent mode allows for the injection of larger sample volumes, thereby improving method sensitivity. ontosight.aievitachem.com

Carrier Gas: Helium is the most commonly used carrier gas. gbw.org.cnontosight.ai

Oven Temperature Program: A carefully optimized temperature program is essential to achieve good chromatographic resolution of the target analyte from other co-extracted compounds. gbw.org.cn

Detector: While a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) can provide specific detection for phosphorus-containing compounds, a mass spectrometer (GC-MS) is preferred for its superior identification capabilities and sensitivity. gbw.org.cnsigmaaldrich.com

Hyphenated Mass Spectrometry Methodologies (e.g., LC-MS/MS, GC-MS/MS)

For unambiguous identification and precise quantification of this compound at low environmental concentrations, hyphenated mass spectrometry techniques are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for the analysis of OPEs in complex matrices. Current time information in Bangalore, IN.researchgate.netlgcstandards.com The development of an LC-MS/MS method for this compound would involve:

Ionization: Electrospray ionization (ESI) is the most common ionization technique for OPEs, and can be operated in either positive or negative mode. researchgate.net The optimal mode for this compound would need to be determined experimentally.

MS/MS Analysis: The analysis is performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. researchgate.net This involves selecting the precursor ion (the molecular ion or a characteristic fragment of this compound) and then monitoring specific product ions generated through collision-induced dissociation (CID). This two-stage mass filtering significantly reduces background noise and enhances selectivity. The availability of a deuterated internal standard, such as this compound-d8, would be highly beneficial for accurate quantification by compensating for matrix effects and variations in instrument response.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS offers excellent sensitivity and selectivity for the analysis of volatile and semi-volatile OPEs. A GC-MS/MS method for this compound would include:

Ionization: Electron ionization (EI) is the standard ionization technique in GC-MS.

MS/MS Analysis: Similar to LC-MS/MS, GC-MS/MS operates by selecting a precursor ion and monitoring specific product ions (SRM/MRM). This allows for the differentiation of the target analyte from co-eluting matrix components, which is a common challenge in GC-MS analysis of environmental samples.

Sample Preparation and Extraction Protocols for Complex Environmental Matrices

The effective extraction and clean-up of this compound from complex environmental matrices such as water, soil, and sediment are critical for reliable analysis.

Water Samples:

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction of OPEs from water samples. ontosight.ai A variety of sorbents can be used, with Oasis HLB (Hydrophilic-Lipophilic Balanced) being a common choice due to its broad retention capabilities for compounds with varying polarities. The procedure involves passing the water sample through the SPE cartridge, where the analyte is retained. The analyte is then eluted with a small volume of an organic solvent, which is then concentrated and analyzed.

Magnetic Solid-Phase Extraction (MSPE): MSPE is a newer technique that utilizes magnetic nanoparticles as the sorbent. gbw.org.cn This method simplifies the extraction process as the sorbent can be easily separated from the sample solution using an external magnet, eliminating the need for filtration or centrifugation. gbw.org.cn

Soil and Sediment Samples:

Microwave-Assisted Extraction (MAE): MAE is an efficient method for extracting OPEs from solid matrices like soil and sediment. It uses microwave energy to heat the solvent and sample, which accelerates the extraction process and reduces solvent consumption compared to traditional methods like Soxhlet extraction.

Ultrasonic-Assisted Extraction (UAE): UAE is another common technique that uses high-frequency sound waves to facilitate the extraction of analytes from solid samples into a solvent. Current time information in Bangalore, IN.

Clean-up: Following extraction, a clean-up step is often necessary to remove interfering co-extractives. This is typically achieved using SPE with cartridges containing materials such as silica (B1680970) gel, alumina, or a combination thereof.

Method Validation Parameters: Specificity, Accuracy, Precision, and Quantification Limits

A developed analytical method for this compound must be rigorously validated to ensure the reliability of the generated data. The key validation parameters include:

Specificity/Selectivity: This is the ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. In MS/MS methods, specificity is demonstrated by the consistent ratio of two or more SRM transitions.

Accuracy: Accuracy is determined by performing recovery experiments where a known amount of the analyte is spiked into blank matrix samples. The percentage of the spiked analyte that is recovered is a measure of the method's accuracy. Recoveries for OPEs in the range of 70-120% are generally considered acceptable. lgcstandards.com

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of replicate measurements. RSD values below 15-20% are typically desired. lgcstandards.com

Linearity and Range: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte in samples within a given range. This is assessed by analyzing a series of standard solutions of known concentrations and plotting the instrument response against the concentration. A correlation coefficient (r²) close to 1 (e.g., >0.99) indicates good linearity.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, typically defined as a signal-to-noise ratio of 3. The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, often defined as a signal-to-noise ratio of 10. Current time information in Bangalore, IN.gbw.org.cn

The following table provides typical validation parameters reported for the analysis of various OPEs in environmental samples, which can serve as a benchmark for the development of a method for this compound.

| Parameter | Typical Value/Range | Reference |

| Linearity (r²) | > 0.99 | |

| Recovery | 70 - 120% | lgcstandards.com |

| Precision (RSD) | < 20% | |

| LOD | ng/L to µg/L (water) | gbw.org.cn |

| LOQ | ng/L to µg/L (water) | gbw.org.cn |

| LOD | ng/g (solid) | Current time information in Bangalore, IN. |

| LOQ | ng/g (solid) | Current time information in Bangalore, IN. |

Application of Analytical Methods in Environmental Monitoring Studies

Once a validated analytical method for this compound is established, it can be applied to environmental monitoring studies to determine its occurrence, concentration, and distribution in various environmental compartments. Organophosphate esters are widely used as flame retardants and plasticizers and have been detected in diverse matrices such as surface water, wastewater, indoor air, dust, and soil. cymitquimica.com

The presence of this compound in the environment could arise from its use as an intermediate in chemical synthesis or from its potential application in industrial processes. ontosight.ai Monitoring studies would provide valuable data to assess potential human and ecological exposure. For instance, the analysis of wastewater treatment plant influents and effluents can help to understand the removal efficiency of this compound during wastewater treatment and its potential release into aquatic environments. Similarly, the analysis of indoor dust and air samples can provide insights into potential human exposure in indoor settings.

The data generated from such monitoring studies are essential for risk assessment and for the development of any necessary regulatory measures to protect human health and the environment.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Bis(butoxyethyl)chlorophosphate (BBOEP) in environmental or biological samples?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the primary method for quantifying BBOEP, often coupled with isotope dilution using deuterated standards (e.g., Bis(butoxyethyl) phosphate-d8) to improve accuracy . Challenges include achieving sufficient sensitivity due to low environmental concentrations (limits of detection [LOD] typically <1 ng/mL). Co-elution issues, as observed with DBUP/DIBP metabolites, may require high-resolution chromatography or composite reporting when separation is infeasible .

Q. How are exposure levels of BBOEP standardized across studies with varying detection limits?

- Methodological Answer : Studies employ statistical imputation (e.g., multiple imputation by chained equations, MICE) for values below LOD and normalize data using creatinine adjustments in urinary studies. Geometric means (GM) and Bayesian kernel machine regression (BKMR) are used to model multi-pollutant exposure effects . Cohort designs should stratify by demographics to account for variability in metabolic rates and exposure sources.

Advanced Research Questions

Q. How can kinetic parameters for BBOEP degradation or transformation be determined experimentally?

- Methodological Answer : Microreactor systems enable precise control of reaction conditions (e.g., temperature, residence time) for homogeneous esterification or hydrolysis studies. Kinetic modeling (e.g., pseudo-first-order approximations) is applied to derive rate constants, as demonstrated in microchannel flow experiments for analogous chlorophosphates . Isotopic labeling (e.g., deuterated BBOEP) can track metabolic pathways in vitro .

Q. What methodologies resolve contradictions in environmental persistence data for BBOEP across studies?

- Methodological Answer : Discrepancies may arise from matrix effects (e.g., soil vs. water) or analytical variability. Sensitivity analyses using BKMR or hierarchical models can identify confounding factors . Comparative studies should standardize sampling protocols and validate findings with deuterated internal standards to minimize quantification bias .

Q. How do metabolic pathways of BBOEP differ between human populations, and what experimental models are appropriate?

- Methodological Answer : In vitro hepatic microsomal assays (e.g., human S9 fractions) can identify phase I/II metabolites, while longitudinal urinary biomarker studies in diverse cohorts assess inter-individual variability. Multi-omics approaches (metabolomics/proteomics) paired with stable isotope tracing provide mechanistic insights into detoxification pathways .

Data Interpretation & Experimental Design

Q. What statistical approaches are robust for analyzing non-detects (e.g., <LOD) in BBOEP exposure datasets?

- Methodological Answer : Tobit regression or MICE imputation accounts for left-censored data, avoiding bias from substituting non-detects with arbitrary values (e.g., LOD/2). Studies should report GM, median, and detection frequencies to ensure transparency .

Q. How can researchers optimize chromatographic separation for BBOEP and structurally similar OPE metabolites?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.